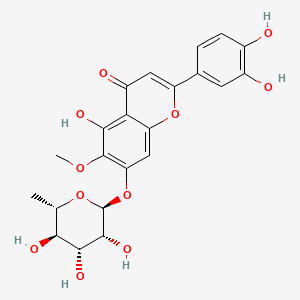
6-Methoxyluteolin 7-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxyluteolin 7-alpha-L-rhamnoside is a glycosyloxyflavone that is luteolin substituted by a methoxy group at position 6 and an alpha-L-rhamnosyl moiety at position 7 via a glycosidic linkage. It is an alpha-L-rhamnoside, a trihydroxyflavone, a monomethoxyflavone, a monosaccharide derivative and a glycosyloxyflavone. It derives from a luteolin.
Applications De Recherche Scientifique
Isolation and Structure Analysis
Isolation from Vriesea sanguinolenta
6-Hydroxyluteolin-7-O-(1''-alpha-rhamnoside) was isolated from the Central American epiphyte Vriesea sanguinolenta. Its stereostructure was established through spectroscopic methods and X-ray structure analysis of its hepta-O-acetyl derivative (Bringmann et al., 2000).
Identification in Liverwort
A previously proposed unique "flavone-polysaccharide" compound, MF-1, from the liverwort Monoclea forsteri was redefined as a mixture of penta- and hexa-O-glycosides of 6-methoxyluteolin (Markham, 2003).
Chemical Composition and Antimicrobial Activity
Composition in Leiothrix spiralis
Chemical fractionation of Leiothrix spiralis leaves identified compounds including 7-methoxyluteolin-6-C-β-D-glucopyranoside, indicating the potential of this species as a source of natural phytomedicines (Araújo et al., 2011).
Antioxidant and Cytotoxic Activities in Rosmarinus officinalis
Isolated compounds from Rosmarinus officinalis, including 6-methoxyluteolin 7-glucopyranoside, were tested for their cytotoxicity in human cancer cell lines and for anti-inflammatory activities (Bai et al., 2010).
Potential in Allergic Reaction Inhibition
- Inhibition of Histamine Release: 6-Methoxyluteolin isolated from Chrysanthemum zawadskii was found to inhibit histamine release and calcium influx in human basophilic cells, suggesting its potential as an inhibitor in IgE-mediated allergic reactions (Shim et al., 2012).
Propriétés
Numéro CAS |
35682-55-4 |
|---|---|
Nom du produit |
6-Methoxyluteolin 7-rhamnoside |
Formule moléculaire |
C22H22O11 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-17(26)19(28)20(29)22(31-8)33-15-7-14-16(18(27)21(15)30-2)12(25)6-13(32-14)9-3-4-10(23)11(24)5-9/h3-8,17,19-20,22-24,26-29H,1-2H3/t8-,17-,19+,20+,22-/m0/s1 |
Clé InChI |
UXCXDWDJBSJZOU-CKPDRDNLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



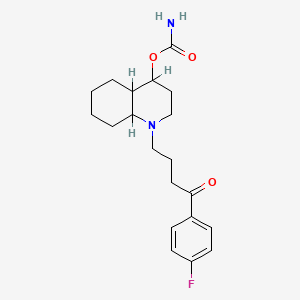
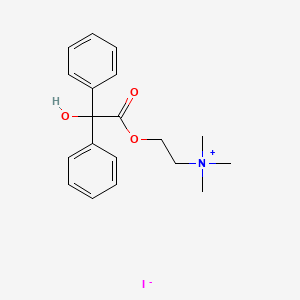
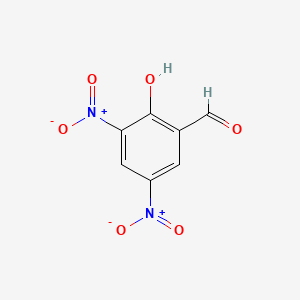
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B1217619.png)
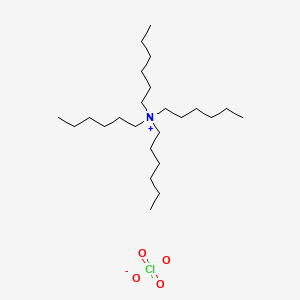
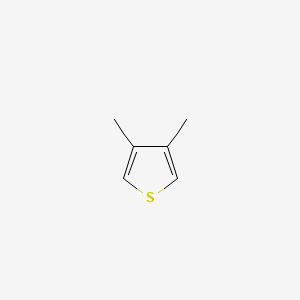
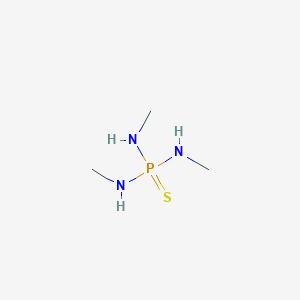
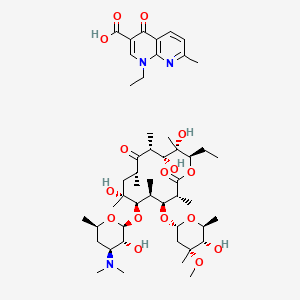
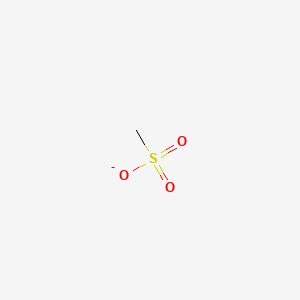
![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)
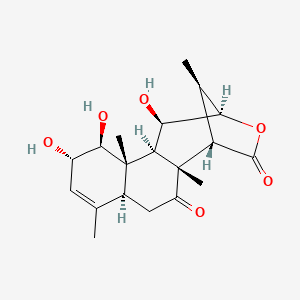
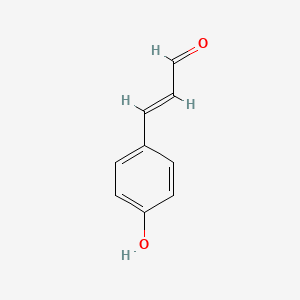
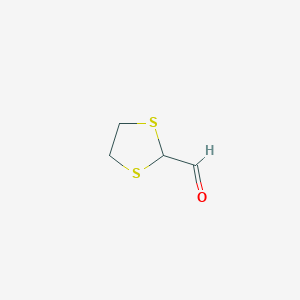
![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)